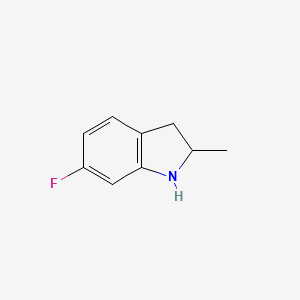
6-fluoro-2-methyl-2,3-dihydro-1H-indole
货号 B8617244
分子量: 151.18 g/mol
InChI 键: DEVBACHMWBFNQU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
Patent
US09133168B2
Procedure details


The product is prepared by following the procedure described in reference example 2a (step 1a) using 1.4 g of 6-fluoro-2-methylindole, 51 ml of acetic acid and 1.9 g of sodium cyanoborohydride. After silica column purification, eluent: 90/10 heptane/ethyl acetate, 1.33 g of 6-fluoro-2-methyl-2,3-dihydro-1H-indole are obtained, which is used as it is in the next step.



Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]1[CH:10]=[C:9]2[C:5]([CH:6]=[C:7]([CH3:11])[NH:8]2)=[CH:4][CH:3]=1.C([BH3-])#N.[Na+]>C(O)(=O)C>[F:1][C:2]1[CH:10]=[C:9]2[C:5]([CH2:6][CH:7]([CH3:11])[NH:8]2)=[CH:4][CH:3]=1 |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1.4 g
|
|
Type
|
reactant
|
|
Smiles
|
FC1=CC=C2C=C(NC2=C1)C
|
Step Two
|
Name
|
|
|
Quantity
|
1.9 g
|
|
Type
|
reactant
|
|
Smiles
|
C(#N)[BH3-].[Na+]
|
Step Three
|
Name
|
|
|
Quantity
|
51 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The product is prepared
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After silica column purification, eluent
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC1=CC=C2CC(NC2=C1)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.33 g | |
| YIELD: CALCULATEDPERCENTYIELD | 93.7% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
